![molecular formula C14H16N2O B14606712 1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl- CAS No. 58491-38-6](/img/structure/B14606712.png)
1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl- is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-g]isoquinoline derivatives typically involves multi-step processes. One common method includes the Fischer cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones with zinc chloride . Another approach involves the nitration of isoquinoline under mild conditions to form 5-nitroisoquinoline, which is then reduced with hydrazine hydrate in the presence of Raney nickel . The resulting amine undergoes diazotization and reduction to form the desired pyrroloisoquinoline .
Industrial Production Methods
Industrial production methods for these compounds often involve optimizing the reaction conditions to increase yield and purity. This includes the use of various catalysts and reagents such as zinc chloride, mineral acids, polyphosphoric acid, and a mixture of acetic and sulfuric acids .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[3,2-g]isoquinoline undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: Mannich and Vilsmeier reactions, and diazo coupling.
Oxidation and Reduction: These reactions are typically carried out using common reagents like hydrazine hydrate and Raney nickel.
Common Reagents and Conditions
Mannich Reaction: Involves the use of formaldehyde and a secondary amine.
Vilsmeier Reaction: Utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Diazo Coupling: Requires diazonium salts and coupling components like phenols or aromatic amines.
Major Products
The major products formed from these reactions include various substituted pyrroloisoquinolines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-Pyrrolo[3,2-g]isoquinoline and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as catalysts in various chemical processes.
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors or receptor modulators, affecting various biochemical pathways . The exact mechanism can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-f]isoquinoline: Another member of the pyrroloisoquinoline family, known for its electrophilic substitution reactions.
1H-Pyrazolo[3,4-b]quinolines: Compounds with similar structural features but different biological activities.
Uniqueness
1H-Pyrrolo[3,2-g]isoquinoline is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various fields of research, making it a compound of significant interest .
Propriétés
Numéro CAS |
58491-38-6 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-(8-methyl-1,5,6,8-tetrahydropyrrolo[3,2-g]isoquinolin-7-yl)ethanone |
InChI |
InChI=1S/C14H16N2O/c1-9-13-8-14-12(3-5-15-14)7-11(13)4-6-16(9)10(2)17/h3,5,7-9,15H,4,6H2,1-2H3 |
Clé InChI |
BWMOIUCBJNRWIV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1C(=O)C)C=C3C=CNC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


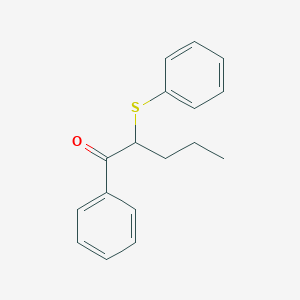
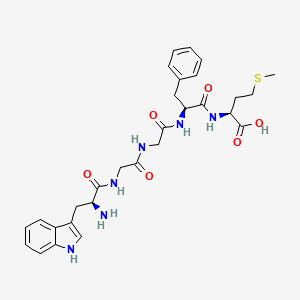

![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
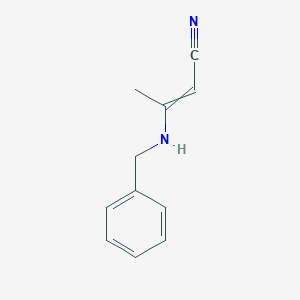
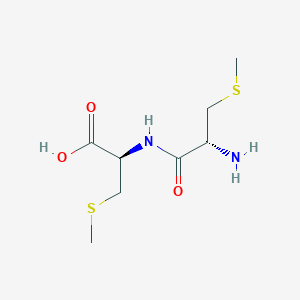


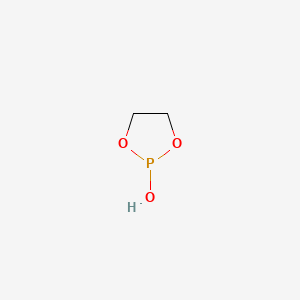
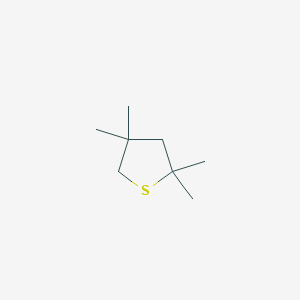

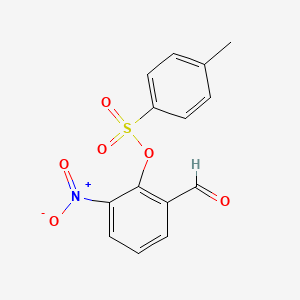
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
